Ethyl 2-(pyridin-2-ylsulfanyl)propanoate

CAS No.: 114827-49-5

Cat. No.: VC5073658

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114827-49-5 |

|---|---|

| Molecular Formula | C10H13NO2S |

| Molecular Weight | 211.28 |

| IUPAC Name | ethyl 2-pyridin-2-ylsulfanylpropanoate |

| Standard InChI | InChI=1S/C10H13NO2S/c1-3-13-10(12)8(2)14-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 |

| Standard InChI Key | KEEXIBVEPRLFHI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)SC1=CC=CC=N1 |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

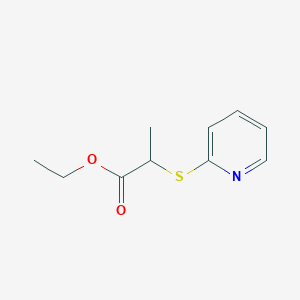

Ethyl 2-(pyridin-2-ylsulfanyl)propanoate features a pyridine ring substituted at the 2-position with a sulfanyl group, which is further connected to a propanoate ethyl ester (Fig. 1). The molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol. The sulfur atom introduces nucleophilic reactivity, while the ester group provides sites for hydrolysis or transesterification.

Key structural attributes:

-

Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, conferring basicity (pKa ~1.3 for pyridine).

-

Sulfanyl bridge: The -S- linkage between pyridine and the propanoate chain enhances molecular flexibility and participates in redox reactions .

-

Ethyl ester: A hydrolyzable group that influences solubility and metabolic stability .

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₃NO₂S | |

| Molecular weight | 211.28 g/mol | |

| Boiling point | Not reported | – |

| Solubility | Likely soluble in organic solvents (e.g., ethyl acetate, acetone) |

Synthetic Methodologies and Optimization

Primary Synthesis Route

The most efficient synthesis involves the nucleophilic substitution of 2-pyridinethione with ethyl (±)-2-bromopropionate in acetone, catalyzed by sodium carbonate (Scheme 1) :

Reaction conditions:

Mechanistic insights:

The thiolate anion (generated from 2-pyridinethione deprotonation) attacks the electrophilic carbon of ethyl 2-bromopropionate, displacing bromide and forming the C-S bond .

Alternative Approaches and Comparative Analysis

A patent describing the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate (a structural analog) highlights methods applicable to sulfur-containing variants :

-

Stepwise synthesis: Involves N-oxide intermediates and Pd/C-catalyzed hydrogenation, achieving 86% yield after recrystallization .

-

Challenges: Long reaction times (24–100 hours) and moderate yields (30–52%) in prior methods underscore the efficiency of the Na₂CO₃/acetone route .

Biological and Pharmacological Implications

Antimicrobial Activity

Pyridine-thioether derivatives exhibit broad-spectrum antimicrobial properties. For example, ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate (a structural analog) shows efficacy against Staphylococcus aureus (MIC: 8 µg/mL). While direct data for ethyl 2-(pyridin-2-ylsulfanyl)propanoate are unavailable, its similarity to bioactive analogs suggests comparable potential.

Enzyme Interaction Studies

The compound may inhibit enzymes via:

-

Pyridine coordination: Binding to heme-containing enzymes (e.g., cytochrome P450).

-

Sulfur-mediated redox modulation: Altering cysteine residues in active sites.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for thrombin inhibitors (e.g., dabigatran etexilate intermediates) . Its sulfur and ester groups facilitate further functionalization:

-

Amide formation: Coupling with amines to yield protease inhibitors.

-

Sulfone derivatives: Enhancing metabolic stability for drug candidates .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume